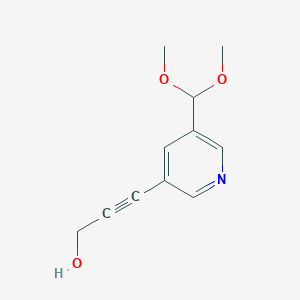

3-(5-Dimethoxymethyl-pyridin-3-yl)-prop-2-yn-1-ol

Description

3-(5-Dimethoxymethyl-pyridin-3-yl)-prop-2-yn-1-ol (CAS: 898561-64-3) is a pyridine derivative featuring a propargyl alcohol (–C≡C–CH2OH) group at the 3-position of the pyridine ring and a dimethoxymethyl (–CH(OCH3)2) substituent at the 5-position. Its molecular formula is C11H13NO3 (molecular weight: 207.23 g/mol) . The dimethoxymethyl group is electron-donating, enhancing the pyridine ring’s electron density, while the propargyl alcohol moiety provides reactivity for further functionalization.

Properties

IUPAC Name |

3-[5-(dimethoxymethyl)pyridin-3-yl]prop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-14-11(15-2)10-6-9(4-3-5-13)7-12-8-10/h6-8,11,13H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQNCFUDIOYSJRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CN=CC(=C1)C#CCO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20640083 | |

| Record name | 3-[5-(Dimethoxymethyl)pyridin-3-yl]prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898561-64-3 | |

| Record name | 3-[5-(Dimethoxymethyl)pyridin-3-yl]prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Dimethoxymethyl-pyridin-3-yl)-prop-2-yn-1-ol typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

Introduction of the Dimethoxymethyl Group: The dimethoxymethyl group can be introduced via a formylation reaction followed by methylation using reagents such as dimethyl sulfate.

Attachment of the Propynyl Group: The propynyl group can be introduced through a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(5-Dimethoxymethyl-pyridin-3-yl)-prop-2-yn-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions with catalysts like palladium on carbon.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, DMP, or other mild oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon or other suitable catalysts.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

3-(5-Dimethoxymethyl-pyridin-3-yl)-prop-2-yn-1-ol has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structural features.

Material Science: May be used in the synthesis of novel materials with specific electronic or optical properties.

Biological Studies: Can be used as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of 3-(5-Dimethoxymethyl-pyridin-3-yl)-prop-2-yn-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The propynyl group can participate in click chemistry reactions, forming stable triazole linkages with azides, which is useful in bioconjugation and drug development.

Comparison with Similar Compounds

Structural Analogues in Pyridine Derivatives

The following table summarizes key pyridine-based propargyl alcohol derivatives and their distinguishing features:

Key Observations :

- Bioactivity: While quinoxaline analogs like 3-(quinoxaline-3-yl)prop-2-yn-1-ol (LA-55) exhibit anticancer activity against A549 lung cancer cells , the biological profile of the target compound remains unexplored in the evidence.

- Synthetic Utility : Propargyl alcohols are versatile intermediates. For example, 3-(4-fluorophenyl)-prop-2-yn-1-ol is used in catalytic reactions , while the target compound’s dimethoxymethyl group may require protective strategies during synthesis .

Physicochemical Properties

- Solubility : Fluorinated analogs (e.g., 3-(4-fluorophenyl)-prop-2-yn-1-ol ) may exhibit higher lipophilicity than the dimethoxymethyl derivative, influencing membrane permeability in drug design.

- Stability: Bromo- or amino-substituted derivatives () are prone to nucleophilic displacement, whereas the dimethoxymethyl group offers steric protection.

Biological Activity

3-(5-Dimethoxymethyl-pyridin-3-yl)-prop-2-yn-1-ol, also known by its CAS number 898561-64-3, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Preliminary studies suggest that it may exert effects through:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways associated with mood and cognition.

- Antioxidant Activity : Some studies indicate that it possesses antioxidant properties, potentially protecting cells from oxidative stress.

Anticancer Activity

Research has indicated that this compound exhibits anticancer properties. A study conducted on various cancer cell lines demonstrated significant cytotoxic effects, particularly in breast and prostate cancer cells. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation.

Neuroprotective Effects

In neuropharmacological studies, the compound has shown promise in protecting neuronal cells from apoptosis induced by neurotoxic agents. This suggests a potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Antimicrobial Properties

The compound has been tested against various bacterial strains, showing effective antimicrobial activity. This property could be leveraged in developing new antibiotics or adjunct therapies for existing infections.

Case Studies and Research Findings

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate anticancer effects | Demonstrated significant cytotoxicity in breast cancer cell lines with IC50 values indicating strong potency. |

| Study 2 | Investigate neuroprotective effects | Showed reduced neuronal death in models of oxidative stress; potential implications for Alzheimer's treatment. |

| Study 3 | Assess antimicrobial activity | Effective against Gram-positive and Gram-negative bacteria; further research needed to explore mechanisms. |

Discussion

The biological activity of this compound highlights its potential as a therapeutic agent across multiple domains, including oncology, neurology, and infectious diseases. However, further research is necessary to fully elucidate its mechanisms of action and to conduct clinical trials to establish safety and efficacy in humans.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.